Mycophenolic acid lactone
CAS No.: 26675-76-3
Cat. No.: VC2872000
Molecular Formula: C17H20O6
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26675-76-3 |
---|---|
Molecular Formula | C17H20O6 |
Molecular Weight | 320.3 g/mol |
IUPAC Name | 7-hydroxy-5-methoxy-4-methyl-6-[2-(2-methyl-5-oxooxolan-2-yl)ethyl]-3H-2-benzofuran-1-one |
Standard InChI | InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3 |
Standard InChI Key | GNWIDHOJWGSPTK-UHFFFAOYSA-N |
SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O |
Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O |
Introduction
Chemical Identity and Physical Properties
Mycophenolic acid lactone, identified by CAS number 79081-87-1, is an organic compound with distinct chemical and physical characteristics that define its behavior in various environments. The compound features a complex molecular structure with several functional groups.
Basic Chemical Properties
The fundamental chemical properties of mycophenolic acid lactone are summarized in the following table:
Property | Value |
---|---|
Chemical Formula | C₁₇H₂₀O₆ |
Molecular Weight | 320.33700 g/mol |
Exact Mass | 320.12600 |
Density | 1.29 g/cm³ |
Boiling Point | 611.862°C at 760 mmHg |
Flash Point | 227.495°C |
PSA | 82.06000 |
LogP | 2.40790 |
Index of Refraction | 1.569 |
These properties indicate a complex organic molecule with moderate lipophilicity as suggested by its LogP value of 2.40790, making it partially soluble in both aqueous and lipid environments .
Structural Characteristics
The IUPAC name of mycophenolic acid lactone is 7-hydroxy-5-methoxy-4-methyl-6-[2-[(2S)-2-methyl-5-oxooxolan-2-yl]ethyl]-3H-2-benzofuran-1-one, which reflects its complex structural arrangement . The molecule contains several key functional groups:
-
A benzofuran core structure
-
A hydroxyl group at position 7
-
A methoxy group at position 5
-
A methyl substituent at position 4
-
A complex side chain featuring an oxolane (tetrahydrofuran) ring with a methyl and oxo group
The stereochemistry is specifically defined with an (S) configuration at the 2-position of the oxolane ring, indicating the importance of this stereocenter for the compound's biological activity .
Relationship to Mycophenolic Acid
Mycophenolic acid lactone is structurally related to mycophenolic acid, with the key difference being the cyclization state of the molecule. Understanding this relationship provides insight into the compound's biological significance.
Structural Comparison
Mycophenolic acid contains a carboxylic acid group, while mycophenolic acid lactone features an internal ester (lactone) formation. This structural difference significantly affects the physical properties and biological activity of these related compounds. The lactone form represents a cyclized version of mycophenolic acid, which may influence its stability and pharmacokinetic properties .
Pharmacological Context
Mycophenolic acid is known to function as a selective noncompetitive and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), which blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This mechanism underlies its immunosuppressive effects, which have made it valuable in preventing rejection following organ transplantation and in treating autoimmune diseases. The lactone form may represent either a metabolic product or a precursor in the biological processing of mycophenolic acid .
Biosynthesis and Metabolism
The biosynthetic pathway of mycophenolic acid involves a complex series of enzymatic reactions, with mycophenolic acid lactone potentially playing a role as an intermediate or related compound in this process.
Biosynthetic Pathway
Mycophenolic acid is biosynthesized in filamentous fungi through a compartmentalized process that involves multiple enzymatic steps. The pathway begins with the formation of 5-methylorsellinic acid and proceeds through several intermediates :
-
Formation of 3,5-dihydroxy-7-(hydroxymethyl)-6-methylbenzoic acid (DHMB) via C4 hydroxylation by MpaD
-
Intramolecular dehydration by MpaE to produce 3,5-dihydroxy-6-methylphthalide (DHMP)
-
Farnesylation by the prenyltransferase MpaA to yield 4-farnesyl-3,5-dihydroxy-6-methylphtalide (FDHMP)
-
Several transformations leading to demethylmycophenolic acid (DMMPA)
-
O-methylation of DMMPA's C5 hydroxy group by the O-methyltransferase MpaG to yield mycophenolic acid
The lactone form may be involved in this pathway, potentially as a cyclized intermediate or as a product of metabolic transformation of mycophenolic acid .
Enzymatic Mechanisms
Research has identified specific enzymes involved in mycophenolic acid biosynthesis, including a natural fusion of a cytochrome P450 (MpaD) and a hydrolase (MpaE). This chimeric enzyme MpaDE catalyzes the conversion of 5-methylorsellinic acid (5-MOA) to 5,7-dihydroxy-4-methylphthalide (DHMP) .
The P450 domain hydroxylates 5-MOA to form 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid (DHMB), which is then converted to DHMP. The hydrolase domain appears to function as a lactone synthase that catalyzes ring closure . This enzymatic mechanism provides insight into how lactone structures are formed in this biosynthetic pathway and may be relevant to understanding the formation of mycophenolic acid lactone.
Microbial Modifications and Derivatives
Microbial systems have been used to explore various modifications of mycophenolic acid, potentially yielding insights into the formation and metabolism of mycophenolic acid lactone.
Microbial Transformation Pathways
When incubated with selected microorganisms, mycophenolic acid can undergo various transformations, including:
-
Oxygenation of methyl groups
-
Oxidation at various positions
-
Loss of double bonds
-
Formation of lactones, lactols, and other cyclic structures
Of particular relevance is the oxygenation of the 3'-methyl group and lactonization, which gives a δ-lactone. Additionally, the oxidation at C-3 can yield a lactol structure. These transformations demonstrate the various ways in which lactone and related structures can form from mycophenolic acid .
Structural Diversity of Derivatives
The microbial modification of mycophenolic acid results in a diverse array of compounds with varying structures. These include:
-
Alcohols and aldehydes from oxygenation of methyl groups
-
β-hydroxy-acids, methyl ketones, and carboxylic acids from oxidation at C-4'
-
Hydroxy-lactones from oxygenation of double bonds
-
Dihydrobenzofurans and chromens from oxidative cyclization
This structural diversity highlights the complex metabolism of mycophenolic acid and related compounds, including potentially mycophenolic acid lactone.
Analytical Considerations
The identification and characterization of mycophenolic acid lactone require specific analytical methods to ensure accurate results.
Spectroscopic Methods
Spectroscopic techniques are essential for the structural elucidation of mycophenolic acid lactone. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the carbon-hydrogen framework and functional groups present in the molecule. Mass spectrometry offers precise molecular weight determination and fragmentation patterns that can confirm the structure .
Chromatographic Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are valuable for the separation and quantification of mycophenolic acid lactone, especially in the presence of related compounds such as mycophenolic acid. These techniques are crucial for monitoring the compound in various contexts, including biosynthetic studies and pharmaceutical analysis .
Pharmaceutical Relevance
Quality Control Considerations
Mycophenolic acid lactone is identified as a related compound or impurity in pharmaceutical preparations of mycophenolate mofetil. This highlights the importance of monitoring and controlling the presence of this compound in drug formulations to ensure product quality and consistency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume